(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid, also known as CR8, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of cyclohexylcarboxylic acids and has been found to exhibit potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases.
Mecanismo De Acción
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid exerts its inhibitory activity by binding to the ATP-binding site of CDKs, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has also been found to inhibit the activity of other proteins involved in the progression of cancer and inflammation, such as glycogen synthase kinase 3 beta (GSK-3β) and p38 mitogen-activated protein kinase (p38 MAPK).
Biochemical and Physiological Effects
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been found to exhibit potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. Inhibition of CDKs by (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has also been found to inhibit the activity of other proteins involved in the progression of cancer and inflammation, such as GSK-3β and p38 MAPK. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been shown to exhibit good selectivity towards cancer cells, with minimal toxicity towards normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been shown to exhibit good selectivity towards cancer cells, with minimal toxicity towards normal cells. However, (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has some limitations for lab experiments. It is a synthetic compound that may not be readily available in large quantities. Moreover, the synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid involves the use of hazardous chemicals, which may pose a risk to researchers.
Direcciones Futuras
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for research on (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid are:
1. Development of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid-based therapies for cancer and other diseases.
2. Optimization of the synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid to provide high yields with good purity.
3. Evaluation of the safety and efficacy of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid in clinical trials.
4. Exploration of the potential of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid as a tool for studying the role of CDKs in cancer and other diseases.
5. Investigation of the mechanism of action of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid and its interaction with other proteins involved in the progression of cancer and inflammation.
Conclusion
In conclusion, (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid, or (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid, is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid exhibits potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. The mechanism of action of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid involves the inhibition of CDKs and other proteins involved in the progression of cancer and inflammation. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid as a therapeutic agent and a tool for studying the role of CDKs in cancer and other diseases.
Métodos De Síntesis
The synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid involves the reaction of 3-cyclohexyl-2,3-dimethylbutan-1-ol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then purified using column chromatography to obtain pure (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid. This method has been optimized to provide high yields of (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid with good purity.
Aplicaciones Científicas De Investigación
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against various enzymes and proteins involved in the progression of cancer, inflammation, and other diseases. (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle. Inhibition of CDKs has been found to induce cell cycle arrest and apoptosis in cancer cells, making (2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(2R)-3-cyclohexyl-2,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNFIAZSRCANJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Cyclohexyl-2,3-dimethylbutanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.